molecular formula C34H30N4O4S B12043712 Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 483276-20-6

Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12043712
CAS No.: 483276-20-6
M. Wt: 590.7 g/mol
InChI Key: HVLWAZLQDZHWJU-TURZUDJPSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods may incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound may require specific reagents and conditions. For example:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The compound’s structure allows it to bind to active sites of target proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

483276-20-6

Molecular Formula

C34H30N4O4S

Molecular Weight

590.7 g/mol

IUPAC Name

ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H30N4O4S/c1-5-42-33(40)29-22(3)35-34-38(31(29)24-15-17-27(41-4)18-16-24)32(39)28(43-34)19-25-20-37(26-9-7-6-8-10-26)36-30(25)23-13-11-21(2)12-14-23/h6-20,31H,5H2,1-4H3/b28-19+

InChI Key

HVLWAZLQDZHWJU-TURZUDJPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)S2)C

Origin of Product

United States

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